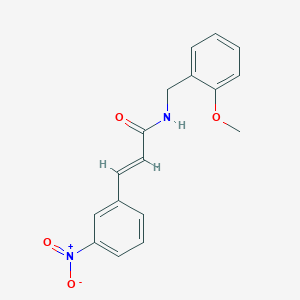
N-(2-methoxybenzyl)-3-(3-nitrophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxybenzyl)-3-(3-nitrophenyl)acrylamide, also known as MNPA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MNPA is a member of the acrylamide family of compounds and has been found to exhibit interesting biochemical and physiological effects.
Scientific Research Applications
N-(2-methoxybenzyl)-3-(3-nitrophenyl)acrylamide has been found to have potential applications in a variety of scientific research areas, including biochemistry, pharmacology, and neuroscience. N-(2-methoxybenzyl)-3-(3-nitrophenyl)acrylamide has been shown to be a potent inhibitor of the enzyme transglutaminase 2 (TG2), which is involved in a variety of cellular processes such as apoptosis, cell signaling, and extracellular matrix formation. N-(2-methoxybenzyl)-3-(3-nitrophenyl)acrylamide has also been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease, due to its ability to inhibit the formation of beta-amyloid plaques in the brain.
Mechanism of Action
N-(2-methoxybenzyl)-3-(3-nitrophenyl)acrylamide works by binding to the active site of TG2, preventing it from carrying out its normal cellular functions. TG2 is known to be involved in a variety of cellular processes, including cell adhesion, migration, and signaling. By inhibiting TG2, N-(2-methoxybenzyl)-3-(3-nitrophenyl)acrylamide has the potential to disrupt these processes, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
N-(2-methoxybenzyl)-3-(3-nitrophenyl)acrylamide has been found to have a variety of biochemical and physiological effects, including the inhibition of cell migration, the induction of apoptosis, and the disruption of extracellular matrix formation. N-(2-methoxybenzyl)-3-(3-nitrophenyl)acrylamide has also been found to have potential applications in the treatment of cancer, due to its ability to inhibit the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-methoxybenzyl)-3-(3-nitrophenyl)acrylamide is its ability to selectively inhibit TG2, making it a useful tool for studying the role of TG2 in cellular processes. N-(2-methoxybenzyl)-3-(3-nitrophenyl)acrylamide has also been found to be stable in a variety of experimental conditions, making it a reliable compound for use in scientific research. However, one limitation of N-(2-methoxybenzyl)-3-(3-nitrophenyl)acrylamide is its potential toxicity, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for research on N-(2-methoxybenzyl)-3-(3-nitrophenyl)acrylamide, including further investigation of its potential applications in the treatment of neurodegenerative diseases and cancer. Additionally, future research could focus on the development of new analogs of N-(2-methoxybenzyl)-3-(3-nitrophenyl)acrylamide that exhibit improved potency and selectivity for TG2. Finally, further studies are needed to better understand the potential side effects and toxicity of N-(2-methoxybenzyl)-3-(3-nitrophenyl)acrylamide, in order to determine its safety for use in human clinical trials.
Conclusion
N-(2-methoxybenzyl)-3-(3-nitrophenyl)acrylamide is a synthetic compound with potential applications in a variety of scientific research areas, including biochemistry, pharmacology, and neuroscience. N-(2-methoxybenzyl)-3-(3-nitrophenyl)acrylamide works by selectively inhibiting the enzyme TG2, leading to a variety of biochemical and physiological effects. While N-(2-methoxybenzyl)-3-(3-nitrophenyl)acrylamide has several advantages for use in scientific research, including its stability and selectivity for TG2, further research is needed to better understand its potential applications and limitations.
Synthesis Methods
N-(2-methoxybenzyl)-3-(3-nitrophenyl)acrylamide can be synthesized using a multi-step process that involves the reaction of 2-methoxybenzylamine with 3-nitrobenzaldehyde, followed by the addition of acryloyl chloride. The resulting product is then purified using column chromatography to obtain pure N-(2-methoxybenzyl)-3-(3-nitrophenyl)acrylamide. This synthesis method has been found to be efficient and reproducible, making N-(2-methoxybenzyl)-3-(3-nitrophenyl)acrylamide an attractive compound for scientific research applications.
properties
IUPAC Name |
(E)-N-[(2-methoxyphenyl)methyl]-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-23-16-8-3-2-6-14(16)12-18-17(20)10-9-13-5-4-7-15(11-13)19(21)22/h2-11H,12H2,1H3,(H,18,20)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDVAMPYBSTBKB-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1CNC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[(2-methoxyphenyl)methyl]-3-(3-nitrophenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S*,5R*)-6-(cyclopropylmethyl)-3-thieno[3,2-d]pyrimidin-4-yl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5616976.png)
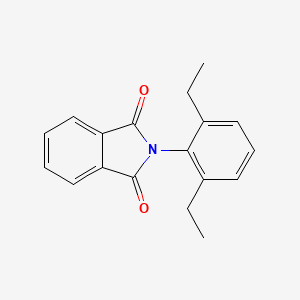
![7-[2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5616988.png)
![methyl 5-[(2-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B5616996.png)
![4-[(3-allyl-2-hydroxybenzyl)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5617002.png)

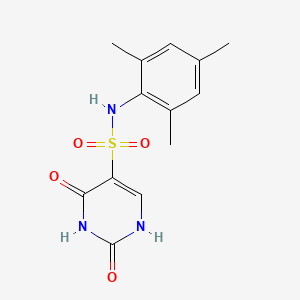
![2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5617031.png)
![N'-{(3S*,4R*)-4-isopropyl-1-[(4-oxo-1,4-dihydro-2-quinolinyl)carbonyl]-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5617037.png)
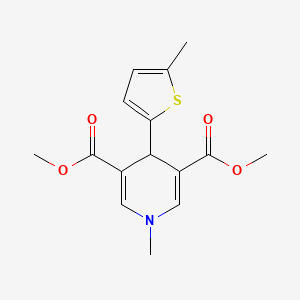
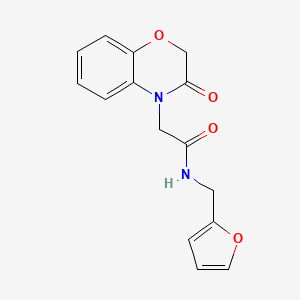
![(4R)-N-ethyl-1-isonicotinoyl-4-[(3,3,3-trifluoropropanoyl)amino]-L-prolinamide](/img/structure/B5617068.png)
![methyl 2-[(2-oxo-3-phenyl-1,8-diazaspiro[4.5]dec-8-yl)methyl]-1,3-oxazole-4-carboxylate](/img/structure/B5617070.png)
![cyclopentyl [3,5-bis(methylthio)-4-isothiazolyl]carbamate](/img/structure/B5617078.png)